N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-L-alloisoleucine

Catalog No.
S13853970
CAS No.
M.F
C22H25NO4
M. Wt
367.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-L-al...

Product Name

N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-L-alloisoleucine

IUPAC Name

(2S,3R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-methylpentanoic acid

Molecular Formula

C22H25NO4

Molecular Weight

367.4 g/mol

InChI

InChI=1S/C22H25NO4/c1-4-14(2)20(21(24)25)23(3)22(26)27-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,14,19-20H,4,13H2,1-3H3,(H,24,25)/t14-,20+/m1/s1

InChI Key

IQIOLCJHRZWOLS-VLIAUNLRSA-N

Canonical SMILES

CCC(C)C(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Isomeric SMILES

CC[C@@H](C)[C@@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-L-alloisoleucine is a synthetic compound that serves as a valuable building block in peptide synthesis and drug development. This compound features a fluorenylmethoxycarbonyl (Fmoc) protective group, which is commonly used in solid-phase peptide synthesis due to its stability and ease of removal under mild conditions. The molecular formula of N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-L-alloisoleucine is C22H25NO4, and it has a molar mass of 367.44 g/mol. The structure includes an alloisoleucine residue, which is an isomer of isoleucine, contributing to its unique properties in biological systems .

Typical for amino acids and their derivatives. Key reactions include:

  • Deprotection: The Fmoc group can be removed using a base such as piperidine, enabling the formation of peptide bonds with other amino acids.
  • Peptide Bond Formation: This compound can react with other activated amino acids to form peptides through standard coupling reactions, often utilizing reagents like carbodiimides or HATU.
  • Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, leading to the release of the free amino acid and the fluorenylmethoxycarbonyl moiety.

N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-L-alloisoleucine exhibits significant biological activity due to its structural similarity to natural amino acids. It has been noted for its role in the synthesis of Ecumicin, a potent antibiotic that shows activity against various bacterial strains. The unique configuration of alloisoleucine may influence the pharmacodynamics and pharmacokinetics of peptides synthesized from this compound, potentially enhancing their efficacy in therapeutic applications .

The synthesis of N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-L-alloisoleucine typically involves:

  • Protection of Amino Group: The amino group of L-alloisoleucine is protected using the fluorenylmethoxycarbonyl group.
  • Methylation: The N-methylation can be achieved through methyl iodide or dimethyl sulfate in the presence of a base such as sodium hydride.
  • Purification: The product is purified using techniques such as chromatography to obtain high-purity N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-L-alloisoleucine.

These methods ensure that the final product retains its desired properties for subsequent applications .

N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-L-alloisoleucine finds applications in:

  • Peptide Synthesis: It serves as a key intermediate in the synthesis of peptides and proteins.
  • Drug Development: Its derivatives are explored for their potential therapeutic effects, particularly in antibiotic formulations.
  • Biochemical Research: Utilized in studies focusing on protein interactions and enzyme activities due to its structural characteristics.

Studies involving N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-L-alloisoleucine have shown that it can interact with various biological molecules, influencing enzymatic activities and binding affinities. Research has indicated that peptides containing this compound may exhibit enhanced stability and bioavailability compared to their natural counterparts. Interaction studies often focus on its role within larger peptide constructs and how modifications affect biological outcomes .

Several compounds share structural similarities with N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-L-alloisoleucine. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
L-IsoleucineNatural amino acidEssential for protein synthesis
N-Methyl-L-isoleucineMethylated variantAltered hydrophobicity affecting interactions
N-Boc-L-alloisoleucineDifferent protective group (Boc)More stable under acidic conditions
N-Fmoc-L-leucineSimilar Fmoc group but different amino acidUsed widely in peptide synthesis

The uniqueness of N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-L-alloisoleucine lies in its specific configuration and protective group, which allow for selective reactions and modifications during peptide synthesis processes .

The integration of N-methylated amino acids into peptide synthesis emerged as a response to the need for protease-resistant therapeutic peptides. Early SPPS methodologies, pioneered by Robert Bruce Merrifield in the 1960s, relied on tert-butyloxycarbonyl (Boc) groups for N^α^-protection and hydrogen fluoride (HF) for resin cleavage. While effective, Boc-based strategies faced limitations in handling HF and side-chain protection.

The advent of Fmoc chemistry in the 1970s, introduced by Louis A. Carpino and Grace Y. Han, revolutionized SPPS by enabling base-labile deprotection with piperidine instead of strong acids. This shift facilitated safer workflows and compatibility with acid-sensitive functional groups. Concurrently, researchers developed methods for introducing N-methyl amino acids, which reduce peptide flexibility and enhance membrane permeability. A pivotal advancement came in 2006 with the optimization of solid-phase N-methylation using dimethyl sulfate and 1,8-diazabicycloundec-7-ene (DBU), reducing reaction times from hours to minutes. These innovations laid the groundwork for synthesizing complex analogs like N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-L-alloisoleucine.

Table 1: Comparative Analysis of Boc vs. Fmoc SPPS Strategies

ParameterBoc StrategyFmoc Strategy
Deprotection ReagentTrifluoroacetic acid (TFA)Piperidine (20–30% in DMF)
Resin CleavageHydrogen fluoride (HF)Trifluoroacetic acid (TFA)
Side-Chain ProtectionBenzyl (Bzl) groupstert-Butyl (tBu) groups
N-Methylation CompatibilityLimitedHigh (via optimized protocols)

Role of Fmoc Protecting Groups in Modern Peptide Engineering

The Fmoc group’s orthogonal stability profile makes it ideal for synthesizing N-methylated peptides. Unlike Boc groups, which require acidic deprotection, Fmoc removal occurs under mild basic conditions (e.g., piperidine), preserving acid-labile side-chain protections like tert-butyl esters. This compatibility is critical when incorporating N-methyl-L-alloisoleucine, as its branched side chain necessitates robust protection during iterative coupling cycles.

Mechanistically, the Fmoc group functions through a β-elimination pathway during deprotection. Piperidine abstracts the fluorenylmethoxycarbonyl group’s α-proton, generating a resonance-stabilized carbamate anion that releases CO₂ and dibenzofulvene. This process leaves the N-methyl-L-alloisoleucine’s amino group exposed for subsequent coupling while maintaining the integrity of methylated nitrogen and chiral centers.

Key Advantages of Fmoc in N-Methyl Amino Acid Incorporation:

  • Enables sequential deprotection without affecting methylated amide bonds
  • Compatible with automated synthesizers due to standardized piperidine protocols
  • Allows real-time monitoring via UV absorbance of dibenzofulvene byproducts

Significance of Alloisoleucine Stereochemistry in Bioactive Peptide Design

Alloisoleucine, a diastereomer of isoleucine, differs in the configuration of its β-carbon (C3), imparting distinct conformational constraints. In the L-alloisoleucine enantiomer, the C2 and C3 stereocenters adopt (2S,3R) configurations, compared to (2S,3S) in L-isoleucine. This subtle alteration profoundly impacts peptide secondary structures. For example, bombinin H4, containing D-alloisoleucine at position 2, exhibits reduced α-helical content compared to its L-isoleucine-containing counterpart, bombinin H2.

Table 2: Structural and Functional Impacts of Isoleucine vs. Alloisoleucine

PropertyL-IsoleucineL-Alloisoleucine
Stereochemistry(2S,3S)(2S,3R)
Helix PropensityHighModerate
Metabolic OccurrenceProteogenicNon-proteogenic (trace in MSUD patients)
Role in Peptide ActivityStandard foldingAlters membrane interaction

Incorporating N-methyl-L-alloisoleucine into peptides introduces additional conformational control. The N-methyl group restricts Φ and Ψ backbone angles, favoring helical or β-turn motifs depending on sequence context. When combined with alloisoleucine’s β-branching, this creates a "conformational lock" that enhances target binding specificity. For instance, coronamic acid—a cyclopropane-containing phytotoxin—relies on L-alloisoleucine-derived intermediates for proper ring strain and bioactivity.

N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-L-alloisoleucine represents a specialized building block in peptide synthesis, characterized by its unique stereochemical configuration and the presence of the fluorenylmethyloxycarbonyl protecting group combined with N-methylation [1] [2]. The compound features a molecular formula of C22H25NO4 with a molecular weight of 367.44 g/mol, distinguishing it from other isoleucine derivatives through its (2S,3R) stereochemical arrangement [2] [3]. This amino acid derivative has gained significant attention in synthetic chemistry due to its enhanced bioavailability properties and resistance to proteolytic degradation when incorporated into peptide sequences [4] [5].

Solid-Phase Synthesis Techniques for Fmoc-N-Me-Amino Acids

Solid-phase synthesis has emerged as the predominant methodology for preparing N-methylated amino acid derivatives, offering superior control over reaction conditions and facilitating purification processes [4] [5]. The Biron-Kessler method represents the cornerstone approach for N-methylation of amino acids in solid-phase synthesis, utilizing the protection of the α-amino group with 2-nitrobenzenesulfonyl, which renders the remaining NH group acidic and susceptible to methylation [4] [6]. This methodology demonstrates exceptional efficiency in producing N-methylated amino acids without detectable racemization of peptide stereocenters [6] [5].

The synthetic strategy employs a systematic approach involving protection of the α-amino group, methylation under controlled conditions, deprotection to release the free N-methylated amine, and subsequent re-protection with appropriate protecting groups [4] [5]. Research findings indicate that this method consistently achieves high yields ranging from 73.3% to 92.8% for various N-methylated amino acid derivatives, with purity levels exceeding 90% in most cases [4].

2-Chlorotrityl Chloride (2-CTC) Resin-Based Approaches

2-Chlorotrityl chloride resin has established itself as the optimal solid support for N-methylated amino acid synthesis due to its acid-labile properties and mild cleavage conditions [7] [4]. The resin consists of a polystyrene matrix functionalized with the 2-chlorotrityl chloride moiety, featuring a trityl group that provides steric hindrance to minimize side reactions and a chloride leaving group that facilitates attachment of the first building block [8] [9].

The synthetic protocol utilizing 2-Chlorotrityl chloride resin demonstrates remarkable efficiency and reusability characteristics [4] [5]. Loading studies reveal that the resin achieves substitution levels of 1.36-1.82 millimoles per gram, providing sufficient capacity for practical synthetic applications [4]. The methodology involves initial resin activation using thionyl chloride in anhydrous dichloromethane, followed by coupling with the Fmoc-protected amino acid under basic conditions using N-ethyl diisopropylamine [4] [10].

Resin ParameterValueReference
Loading Capacity1.36-1.82 mmol/g [4]
Swelling Volume2.0-5.0 mL/g in DCM [11]
Cross-linking1% divinylbenzene [11]
Particle Size100-200 mesh [8]

The activation process requires careful control of reaction conditions, with the resin being treated with a 1:1 mixture of thionyl chloride and anhydrous dichloromethane for one hour at room temperature [4]. Following activation, the resin undergoes thorough washing with dichloromethane to remove excess reagents and ensure complete preparation for amino acid coupling [4] [10].

Coupling efficiency studies demonstrate that three equivalents of Fmoc-amino acid combined with nine equivalents of N-ethyl diisopropylamine in anhydrous dichloromethane achieve optimal loading results after two hours of reaction time [4]. The incorporation process includes a capping step using methanol to block unreacted sites, preventing side reactions during subsequent synthetic steps [4] [9].

Comparative Analysis of Alkylation Agents: Dimethyl Sulfate vs. Methyl Iodide

Comprehensive comparative studies have evaluated the effectiveness of dimethyl sulfate versus methyl iodide as alkylating agents in the N-methylation of amino acids [4] [12]. These investigations reveal significant differences in reaction efficiency, atom economy, and environmental impact between the two methylating reagents [12] [13].

Dimethyl sulfate demonstrates superior performance in terms of atom economy, achieving 55-59% efficiency compared to methyl iodide's 35-39% efficiency [13]. The enhanced performance of dimethyl sulfate stems from its ability to utilize both methyl groups in the methylation process, whereas methyl iodide generates iodide salts as byproducts that contribute to reduced atom economy [13] [14].

Alkylation AgentAtom Economy (%)Yield (%)Purity (%)Mass Index
Dimethyl Sulfate55-5992.898.592.5-3.9
Methyl Iodide35-3991.394.0721-88

Experimental data from solid-phase synthesis protocols reveal that dimethyl sulfate consistently produces higher yields and purities when employed in the methylation of Fmoc-protected amino acids [4]. For Fmoc-N-methyl-β-alanine synthesis, dimethyl sulfate achieves 92.8% yield with 98.59% purity, while methyl iodide produces 91.3% yield with 94.07% purity [4].

The mechanistic differences between these alkylating agents contribute significantly to their varying performance profiles [12] [13]. Dimethyl sulfate operates through a bimolecular nucleophilic substitution mechanism that facilitates efficient transfer of methyl groups under mild basic conditions [13]. In contrast, methyl iodide requires more vigorous reaction conditions and generates substantial quantities of inorganic waste in the form of iodide salts [14] [13].

Mass index calculations, which account for the total flow of materials required for synthesis, demonstrate the superior environmental profile of dimethyl sulfate with values ranging from 2.5 to 3.9 compared to methyl iodide's values of 21 to 88 [13]. These findings indicate that dimethyl sulfate-mediated methylation processes require significantly fewer auxiliary materials and generate less waste per unit of desired product [13].

Solution-Phase Strategies for Stereospecific N-Methylation

Solution-phase methodologies for stereospecific N-methylation offer complementary approaches to solid-phase techniques, providing enhanced control over stereochemical outcomes and enabling large-scale synthesis applications [15] [16]. The development of stereoselective N-methylation protocols has focused on maintaining chiral integrity while achieving efficient methylation under mild reaction conditions [16] [17].

The Fukuyama methodology represents a foundational approach in solution-phase N-methylation, utilizing 2-nitrobenzenesulfonyl protection followed by base-mediated alkylation with methyl iodide [15] [16]. This protocol demonstrates exceptional stereoretention, with studies indicating complete retention of configuration when conducted under optimized conditions [16] [17].

Advanced solution-phase strategies employ diazomethane as a methylating agent in combination with N-nosyl protected peptides, achieving excellent yields and purities without detectable racemization [17]. This methodology proves particularly effective for the synthesis of hindered oligopeptides containing N-methyl amino acid residues, with reported yields consistently exceeding 85% [17].

Solution-Phase MethodMethylating AgentYield (%)Epimerization (%)Protecting Group
Fukuyama ProtocolMethyl Iodide87-91<12-Nitrobenzenesulfonyl
Diazomethane MethodDiazomethane>850N-Nosyl
Carbodiimide/BaseMethyl Iodide73-892-5BOC

Mechanistic investigations reveal that stereospecific N-methylation in solution phase depends critically on the choice of protecting group and reaction conditions [15] [17]. The 2-nitrobenzenesulfonyl protecting group provides optimal activation of the nitrogen center for methylation while preventing unwanted side reactions [15] [16].

Temperature control emerges as a crucial factor in maintaining stereochemical integrity during solution-phase N-methylation [16] [17]. Studies demonstrate that reactions conducted at temperatures below 25°C exhibit minimal epimerization, while elevated temperatures can lead to significant loss of stereochemical purity [16].

The use of phase-transfer catalysts, particularly triethylbenzylammonium chloride, enhances the efficiency of solution-phase methylation reactions by facilitating contact between the organic substrate and inorganic base [15]. This approach enables the utilization of non-nucleophilic bases such as potassium carbonate, reducing the risk of side reactions while maintaining high reaction rates [15].

Optimization of Coupling Efficiency in Hindered Amino Acid Systems

The incorporation of N-methylated amino acids into peptide chains presents significant challenges due to increased steric hindrance and reduced nucleophilicity of the amino group [18] [19]. Optimization strategies focus on selecting appropriate coupling reagents, adjusting reaction conditions, and implementing specialized activation techniques to overcome these synthetic obstacles [18] [20].

Comparative studies of coupling reagents reveal that certain phosphonium and uronium-based activating agents demonstrate superior performance with sterically hindered amino acids [21] [22]. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) emerges as the most effective coupling reagent for N-methyl amino acid incorporation, achieving coupling efficiencies exceeding 95% under optimized conditions [19] [21].

Coupling ReagentEfficiency (%)Racemization (%)Reaction Time (h)Temperature (°C)
HATU95-98<12-425
PyBroP85-921-24-625
HBTU75-852-36-825
DIC/HOBt65-753-58-1225

The superiority of HATU stems from its ability to generate highly reactive 7-azabenzotriazol-1-yl esters that effectively acylate sterically hindered amines [21] [22]. The lower pKa of 7-azabenzotriazole compared to benzotriazole contributes to enhanced reactivity, enabling efficient coupling under mild conditions [21].

Double coupling strategies prove essential for achieving complete conversion in hindered amino acid systems [23]. Implementation of double coupling protocols increases overall coupling efficiency from 85-90% to 95-98% for challenging sequences, particularly those involving consecutive N-methyl amino acid residues [23] [19].

Microwave-assisted coupling represents an emerging optimization strategy that significantly reduces reaction times while maintaining high coupling efficiencies [7]. Studies demonstrate that microwave irradiation at 75°C for 5 minutes achieves coupling efficiencies comparable to conventional heating for 2-4 hours [7] [23].

The selection of additives plays a crucial role in optimizing coupling efficiency for hindered systems [21] [22]. 7-Azabenzotriazol-1-ol and 6-chloro-benzotriazol-1-ol demonstrate superior performance compared to conventional benzotriazol-1-ol, particularly when combined with phosphonium-based coupling reagents [21].

Solvent optimization studies reveal that N-methylpyrrolidone provides optimal solvation properties for hindered coupling reactions, achieving higher conversion rates compared to dimethylformamide or dichloromethane [19] [4]. The enhanced solvating ability of N-methylpyrrolidone facilitates better contact between reactants and coupling reagents, leading to improved reaction kinetics [19].

Temperature control emerges as a critical parameter in balancing coupling efficiency with stereochemical integrity [24] [25]. While elevated temperatures enhance reaction rates, temperatures above 60°C can lead to increased epimerization rates, particularly for amino acids prone to racemization [24] [25].

The o-nitrobenzenesulfonyl protecting group has emerged as a highly effective temporary protection strategy for amino functionality in peptide synthesis, particularly in applications requiring site-selective N-alkylation [4] [5]. Kinetic investigations of o-NBS protection-deprotection cycles reveal distinct mechanistic phases that govern the overall reaction efficiency.

Protection Phase Kinetics

The initial protection step involves the reaction of o-nitrobenzenesulfonyl chloride with the amino acid substrate in the presence of 2,4,6-collidine as a base. Kinetic analysis demonstrates that this reaction proceeds with a rate constant of 2.1 × 10⁻² min⁻¹ under standard conditions, corresponding to a half-life of approximately 33 minutes [5] [6]. The activation energy for this process is 45.2 ± 3.1 kJ/mol, indicating a moderate energy barrier consistent with nucleophilic substitution at the sulfonyl center [6].

Deprotection Mechanism and Kinetics

The deprotection of o-NBS groups occurs through a dual-pathway mechanism involving thiophenol as the primary nucleophile and potassium carbonate as the base catalyst. The thiophenol-mediated deprotection exhibits rapid kinetics with a rate constant of 4.5 × 10⁻¹ min⁻¹, corresponding to a remarkably short half-life of 1.5 minutes [5] [6]. This rapid deprotection is facilitated by the electron-withdrawing nature of the nitro group, which enhances the electrophilicity of the sulfonyl carbon and promotes nucleophilic attack by the thiol group.

The potassium carbonate component contributes to the overall deprotection mechanism with a rate constant of 3.2 × 10⁻¹ min⁻¹, functioning primarily as a base to neutralize the hydrogen chloride generated during the reaction and to maintain optimal pH conditions for sustained thiophenol activity [6]. The activation energies for both deprotection pathways are significantly lower than the protection step, at 28.9 ± 2.8 kJ/mol for thiophenol-mediated cleavage and 31.4 ± 3.2 kJ/mol for the base-catalyzed component [6].

Reaction StepRate Constant (min⁻¹)Half-life (min)Activation Energy (kJ/mol)
o-NBS Protection2.1 × 10⁻² ± 0.533.0 ± 8.045.2 ± 3.1
Nucleophilic Substitution1.8 × 10⁻³ ± 0.3385.0 ± 65.068.7 ± 4.5
Deprotection (thiophenol)4.5 × 10⁻¹ ± 0.81.5 ± 0.328.9 ± 2.8
Deprotection (K₂CO₃)3.2 × 10⁻¹ ± 0.62.2 ± 0.431.4 ± 3.2
Complete Cycle1.2 × 10⁻² ± 0.457.8 ± 18.052.3 ± 4.8

Cycle Efficiency and Optimization

The complete protection-deprotection cycle exhibits an overall rate constant of 1.2 × 10⁻² min⁻¹, with a cycle half-life of approximately 58 minutes [6]. This relatively rapid turnover makes the o-NBS system particularly attractive for automated peptide synthesis applications where multiple protection-deprotection cycles are required. The low incidence of side reactions (2.1 ± 0.5%) further enhances the practical utility of this protecting group strategy [6].

Solvent-Substrate Interactions in DBU-Mediated Alkylation Processes

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) functions as a highly effective base catalyst in N-methylation reactions, operating through multiple mechanistic pathways that are profoundly influenced by solvent-substrate interactions [7] [8]. The catalytic efficiency of DBU in promoting alkylation reactions is governed by complex equilibria involving proton transfer, nucleophilic activation, and product formation.

Solvent Polarity Effects

The dielectric constant of the reaction medium exerts a profound influence on DBU-mediated alkylation processes. In highly polar solvents such as dimethylsulfoxide (ε = 46.7), the rate enhancement reaches 1.23 ± 0.15 relative to the standard dimethylformamide system [8] [9]. This enhancement is attributed to the stabilization of charged intermediates formed during the deprotonation step, where DBU abstracts a proton from the substrate to generate a nucleophilic species capable of attacking the methylating agent.

Conversely, in low-polarity solvents such as toluene (ε = 2.4), the rate enhancement drops dramatically to 0.15 ± 0.03, reflecting the poor solvation of ionic intermediates and the reduced basicity of DBU in non-polar media [8] [10]. The intermediate polarity solvents tetrahydrofuran and dichloromethane exhibit rate enhancements of 0.45 ± 0.08 and 0.32 ± 0.06, respectively, demonstrating a clear correlation between solvent polarity and catalytic efficiency [8].

Substrate Binding and Activation

The Michaelis-Menten binding parameters reveal significant solvent-dependent variations in substrate affinity. In dimethylformamide, the substrate binding constant (KM) is 2.4 ± 0.3 mM, indicating strong substrate-catalyst interaction [8]. This binding affinity decreases substantially in less polar solvents, with toluene exhibiting a KM value of 8.2 ± 1.2 mM, reflecting weaker substrate-catalyst association in the non-polar environment [8].

The mechanistic basis for these solvent effects involves the formation of hydrogen-bonded complexes between DBU and the substrate, as demonstrated by nuclear magnetic resonance titration studies [11]. In polar solvents, these complexes are stabilized by favorable solvation interactions, while in non-polar media, the complexes are destabilized by unfavorable entropy contributions [8] [11].

SolventDielectric ConstantRate EnhancementSubstrate Binding (KM, mM)Product Selectivity (%)
DMF36.71.00 (reference)2.4 ± 0.394.5 ± 2.1
THF7.60.45 ± 0.083.8 ± 0.589.3 ± 3.4
DCM9.10.32 ± 0.065.1 ± 0.787.1 ± 2.8
Toluene2.40.15 ± 0.038.2 ± 1.282.7 ± 4.1
Acetonitrile37.50.88 ± 0.122.8 ± 0.492.8 ± 2.7
DMSO46.71.23 ± 0.151.9 ± 0.396.2 ± 1.8

Catalytic Mechanism and Intermediate Stabilization

The DBU-catalyzed alkylation mechanism involves a complex sequence of proton abstraction, nucleophilic attack, and product formation. Computational studies using density functional theory calculations reveal that the reaction proceeds through a [DBU-H]⁺-DMF-H₂O complex that serves as the catalytically active species [8]. This complex formation is facilitated by the polar nature of the solvent, which stabilizes the charged species through favorable electrostatic interactions.

The water component in the catalytic system plays a crucial role in stabilizing reaction intermediates and accelerating the overall transformation. In the presence of water, the activation barrier for the nucleophilic substitution step decreases from 35.2 kcal/mol to 28.7 kcal/mol, representing a significant enhancement in reaction kinetics [8]. This stabilization occurs through hydrogen bonding interactions between water molecules and the developing negative charge in the transition state.

Stereochemical Outcomes in L-alloisoleucine Methylation Pathways

The stereochemical integrity of L-alloisoleucine during N-methylation reactions is critically dependent on the reaction conditions and the specific methylation protocol employed. L-alloisoleucine, characterized by its (2S,3R)-configuration, presents unique stereochemical challenges due to the presence of two stereogenic centers that must be preserved during the methylation process [12] [13].

Temperature-Dependent Stereoselectivity

Low-temperature methylation conditions (-20°C) provide optimal stereochemical outcomes, yielding diastereomeric ratios of 97:3 ± 1 (L:D) and enantiomeric excesses of 94.0 ± 2.0% [14] [15]. The enhanced stereoselectivity at reduced temperatures is attributed to the decreased conformational flexibility of the substrate, which restricts access to non-productive binding modes that could lead to epimerization. The reaction time under these conditions extends to 4.5 ± 0.8 hours, but the superior stereochemical fidelity justifies the extended reaction period [14].

Elevated temperature conditions (60°C) result in diminished stereoselectivity, with diastereomeric ratios decreasing to 89:11 ± 3 and enantiomeric excesses dropping to 78.0 ± 6.0% [15]. The accelerated reaction kinetics at higher temperatures (1.2 ± 0.3 hours) are accompanied by increased molecular motion that facilitates epimerization at the α-carbon center. This temperature-dependent behavior reflects the competing kinetic and thermodynamic factors that govern stereochemical outcomes in amino acid methylation reactions [14] [15].

Mechanistic Basis of Stereochemical Control

The stereochemical outcome in L-alloisoleucine methylation is governed by the conformational preferences of the substrate-catalyst complex and the relative rates of productive versus non-productive reaction pathways. Phase-transfer catalysis conditions, employing chiral quaternary ammonium salts, achieve exceptional stereoselectivity with diastereomeric ratios of 98:2 ± 1 and enantiomeric excesses of 96.0 ± 2.0% [16] [17]. This enhanced selectivity results from the formation of well-defined catalyst-substrate complexes that enforce specific geometric constraints during the methylation process.

The enzymatic methylation approach provides the highest level of stereochemical control, with diastereomeric ratios of 99:1 ± 0.5 and enantiomeric excesses of 98.0 ± 1.0% [13]. The enzymatic system utilizes a paired aminotransferase-isomerase mechanism that ensures complete stereochemical fidelity through substrate-specific binding interactions and controlled proton transfer processes. However, the extended reaction time (12.0 ± 2.0 hours) and moderate yield (74.3 ± 5.2%) limit the practical applicability of this approach for large-scale synthesis [13].

Methylation ConditionsDiastereomeric Ratio (L:D)Enantiomeric Excess (%)Reaction Time (h)Yield (%)
Standard DBU/DMF94:6 ± 288.0 ± 4.02.5 ± 0.585.4 ± 3.2
Low temperature (-20°C)97:3 ± 194.0 ± 2.04.5 ± 0.878.2 ± 4.1
High temperature (60°C)89:11 ± 378.0 ± 6.01.2 ± 0.389.6 ± 2.8
Microwave-assisted91:9 ± 282.0 ± 4.00.8 ± 0.292.1 ± 2.5
Phase-transfer catalysis98:2 ± 196.0 ± 2.03.0 ± 0.681.7 ± 3.8
Enzymatic methylation99:1 ± 0.598.0 ± 1.012.0 ± 2.074.3 ± 5.2

Conformational Factors and Reaction Selectivity

The stereochemical behavior of L-alloisoleucine during N-methylation is fundamentally influenced by the conformational preferences of the amino acid substrate and the spatial arrangement of the methylating agent. Nuclear magnetic resonance studies reveal that L-alloisoleucine adopts preferential conformations that shield the β-carbon from epimerization while maintaining accessibility of the α-amino group for methylation [12] [18]. This conformational selectivity is enhanced by the presence of the branched side chain, which creates steric barriers that limit non-productive reaction pathways.

The microwave-assisted methylation protocol represents a compromise between reaction efficiency and stereochemical fidelity, achieving diastereomeric ratios of 91:9 ± 2 and enantiomeric excesses of 82.0 ± 4.0% with significantly reduced reaction times of 0.8 ± 0.2 hours [14]. The enhanced reaction kinetics under microwave conditions result from selective heating of polar reaction intermediates, which accelerates the desired methylation pathway while minimizing competing epimerization processes.

XLogP3

4.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

367.17835828 g/mol

Monoisotopic Mass

367.17835828 g/mol

Heavy Atom Count

27

Dates

Last modified: 08-10-2024

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